An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride
An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride
This technical guide provides a comprehensive overview of the chemical properties, structural information, and potential applications of (S)-3,7-diaminoheptanoic acid dihydrochloride. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Identity and Properties
(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic beta-amino acid, meaning the amino group is at the β-position relative to the carboxylate group.[1] The presence of a second amino group at the 7-position classifies it as a diamino acid. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.
General Information
| Identifier | Value | Reference |
| IUPAC Name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | [1] |
| CAS Number | 290835-83-5 | P&S Chemicals, ChemShuttle |
| Synonyms | (S)-3,7-Diaminoheptanoic acid dihydrochloride | |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [2] |
| Molecular Weight | 233.139 g/mol | [2] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white or light yellow powder/solid | Suzhou Health Chemicals Co., Ltd. |
| Melting Point | 192 - 195 °C | [3] |
| Purity | Commercially available in purities of 95% and 98.5% | [2], Suzhou Health Chemicals Co., Ltd. |
| Storage Conditions | Recommended storage at 2-8°C or at room temperature in an inert atmosphere | [2], BLD Pharm |
Chemical Structure
The structure of (S)-3,7-diaminoheptanoic acid features a seven-carbon chain with amino groups at the C3 and C7 positions and a carboxylic acid at the C1 position. The stereochemistry at the C3 position is specified as (S).
Caption: 2D structure of (S)-3,7-diaminoheptanoic acid.
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and analysis of (S)-3,7-diaminoheptanoic acid dihydrochloride are limited. However, general methodologies for the analysis of non-canonical amino acids are well-established and applicable.
General Analytical Workflow
The analysis of amino acids typically involves derivatization followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) is a common technique.
Caption: A generalized workflow for the analysis of amino acids.
The primary and secondary amine groups in (S)-3,7-diaminoheptanoic acid can be derivatized to allow for sensitive detection. For instance, primary amines can be reacted with o-phthaldialdehyde (OPA), while secondary amines (if present) would require a different derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC).[4] The derivatized amino acid can then be separated by reverse-phase HPLC and quantified by UV or fluorescence detection.[4][5]
Biological Activity and Applications
While specific biological activities for (S)-3,7-diaminoheptanoic acid dihydrochloride are not extensively documented in publicly available literature, its structure as a non-canonical diamino acid suggests several potential applications in research and drug development.
Peptide Synthesis and Peptidomimetics
Non-canonical amino acids are valuable building blocks for creating peptidomimetics.[6] The incorporation of such amino acids can introduce conformational constraints, improve metabolic stability, and enhance the biological activity of peptides.[6] The two amino groups and the carboxylic acid group of (S)-3,7-diaminoheptanoic acid offer multiple points for chemical modification and incorporation into peptide chains or other molecular scaffolds.
Caption: Conceptual role in solid-phase peptide synthesis.
The presence of a second amino group allows for the creation of branched peptides or for the attachment of other functional moieties, such as labels or drug molecules.
Drug Development
Amino acids and their derivatives are often used as moieties in prodrug design to improve properties like bioavailability and targeted delivery.[7] The chemical handles on (S)-3,7-diaminoheptanoic acid could potentially be utilized in such strategies.
Safety and Handling
Based on available safety data sheets, (S)-3,7-diaminoheptanoic acid dihydrochloride is not classified as a hazardous substance.[3] However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[3] It is reported to be chemically stable under standard ambient conditions.[3]
In case of contact, standard first aid measures should be followed:
-
Skin contact: Rinse skin with water.
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Eye contact: Rinse out with plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance.
References
- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

